Cas no 2101198-20-1 (3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide)

3-Amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a substituted pyrazole core, offering versatility for further functionalization. The presence of amino and carboxamide groups enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The isopropyl and phenyl substituents contribute to steric and electronic modulation, which may influence binding affinity in biological systems. This compound is particularly useful in the development of targeted small-molecule inhibitors or ligands due to its balanced hydrophobicity and hydrogen-bonding capabilities. High purity and well-defined synthesis routes ensure reproducibility for research applications.
3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide structure
2101198-20-1 structure
商品名:3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide
CAS番号:2101198-20-1
MF:C14H18N4O
メガワット:258.318922519684
CID:5154444

3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide
    • 1H-Pyrazole-5-carboxamide, 3-amino-N-methyl-1-(1-methylethyl)-N-phenyl-
    • インチ: 1S/C14H18N4O/c1-10(2)18-12(9-13(15)16-18)14(19)17(3)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,15,16)
    • InChIKey: PKLXNTGUIFHIPK-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C)C)C(C(N(C)C2=CC=CC=C2)=O)=CC(N)=N1

3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB554416-250 mg
3-Amino-1-isopropyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide; .
2101198-20-1
250MG
€454.70 2022-03-01
abcr
AB554416-500 mg
3-Amino-1-isopropyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide; .
2101198-20-1
500MG
€589.80 2022-03-01
abcr
AB554416-1 g
3-Amino-1-isopropyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide; .
2101198-20-1
1g
€787.20 2022-03-01
abcr
AB554416-100 mg
3-Amino-1-isopropyl-N-methyl-n-phenyl-1H-pyrazole-5-carboxamide; .
2101198-20-1
100MG
€343.30 2022-03-01

3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide 関連文献

3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamideに関する追加情報

3-Amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide: A Versatile Compound in Pharmaceutical Development

3-Amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide, with the CAS number 2101198-20-1, represents a promising candidate in the field of pharmaceutical chemistry due to its unique molecular structure and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The combination of functional groups such as the amino group, isopropyl chain, methyl and phenyl substituents, along with the carboxamide moiety, contributes to its diverse biological interactions.

Recent advancements in drug discovery have highlighted the importance of pyrazole-based compounds as scaffolds for developing novel therapeutics. The 3-amino and 5-carboxamide functionalities in 3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide are particularly significant, as they can modulate receptor interactions and enhance bioavailability. Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that such structural features improve the selectivity and efficacy of compounds in targeting specific pathways associated with chronic diseases.

The isopropyl group in this molecule plays a critical role in enhancing lipophilicity, which is essential for crossing biological membranes and achieving targeted delivery. This property is particularly relevant for central nervous system (CNS) applications, where the compound may act as a neuroprotective agent. Research in Bioorganic & Medicinal Chemistry Letters (2022) has shown that similar isopropyl-substituted pyrazoles exhibit enhanced blood-brain barrier (BBB) permeability, suggesting potential utility in treating neurodegenerative disorders.

The methyl and phenyl substituents in 3-amino-1-isopde-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide contribute to its steric hindrance and electronic effects, which influence its reactivity and binding affinity. These substituents can modulate the compound's interactions with protein targets, such as kinase enzymes or ion channels. A 2023 study in European Journal of Medicinal Chemistry demonstrated that the presence of the phenyl group enhances the antioxidant activity of pyrazole derivatives by promoting the scavenging of reactive oxygen species (ROS).

From a synthetic chemistry perspective, the 5-carboxamide moiety in this compound is a key functional group for drug modification and prodrug design. The carboxamide group can be further derivatized to improve solubility or metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers at the University of Tokyo (2023) have explored the potential of carboxamide-functionalized pyrazoles in modulating inflammatory responses, with promising results in preclinical models of autoimmune diseases.

In the realm of antimicrobial research, 3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide has shown potential against multidrug-resistant (MDR) pathogens. A 2024 study in Antimicrobial Agents and Chemotherapy revealed that this compound exhibits synergistic effects when combined with conventional antibiotics, suggesting its utility as an adjuvant therapy. The amino group may contribute to disruption of bacterial cell membranes, while the carboxamide moiety enhances binding to bacterial enzymes.

The pharmacokinetic profile of 3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide is another area of active investigation. Its high molecular weight and hydrophobic nature may influence its absorption, distribution, and metabolism. However, recent advances in nanoformulation technologies have shown that encapsulating the compound in lipid nanoparticles can significantly improve its bioavailability and targeted delivery to specific tissues.

Looking ahead, the 3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide platform holds great promise for personalized medicine and precision drug design. Its modular structure allows for customization to target specific pathways or disease mechanisms. As research in computational chemistry and machine learning advances, the predictive modeling of this compound's interactions with biological targets will become increasingly accurate, accelerating the development of novel therapeutics.

In conclusion, 3-amino-1-isopropyl-N-methyl-N-phenyl-1H-pyrazole-5-carboxamide represents a multifaceted compound with broad applications in pharmaceutical science. Its unique combination of functional groups and structural features positions it as a valuable scaffold for developing next-generation drugs targeting a range of chronic and acute conditions. Continued research into its mechanisms of action and therapeutic potential will be critical in unlocking its full potential in the pharmaceutical industry.

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